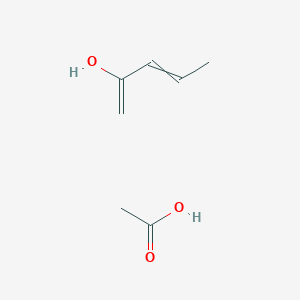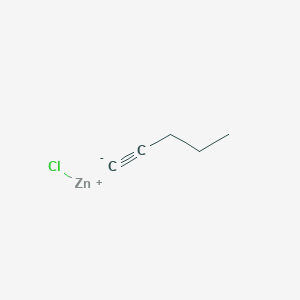
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- is a complex organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by the presence of a piperidinyl group, which is a six-membered ring containing nitrogen, attached to the pyran ring
Métodos De Preparación
The synthesis of 2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- involves several steps. One common method is the hydrogenation of dihydropyran derivatives using catalysts such as Raney nickel . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound.
Análisis De Reacciones Químicas
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- involves its interaction with various molecular targets. The piperidinyl group can interact with enzymes and receptors in biological systems, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- can be compared with other similar compounds such as:
2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-: This compound has a similar pyran structure but with different substituents, leading to distinct chemical properties and applications.
Tetrahydro-4H-pyran-4-ol: Another related compound with a simpler structure, used in different industrial applications.
The uniqueness of 2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- lies in its specific substituents, which confer unique chemical and biological properties.
Propiedades
Número CAS |
84186-06-1 |
|---|---|
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
4-methyl-3-piperidin-1-yloxan-4-ol |
InChI |
InChI=1S/C11H21NO2/c1-11(13)5-8-14-9-10(11)12-6-3-2-4-7-12/h10,13H,2-9H2,1H3 |
Clave InChI |
FQMGGPWWQDTNAA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOCC1N2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



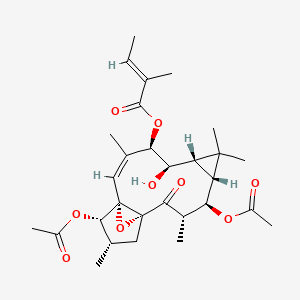
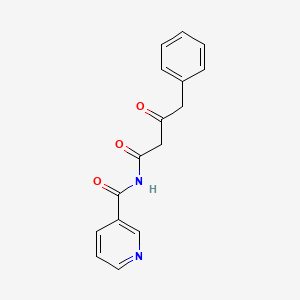
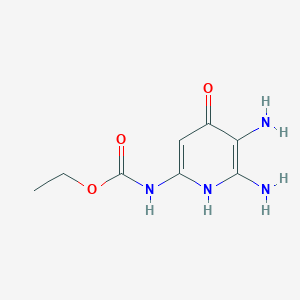
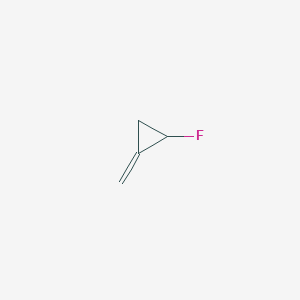
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
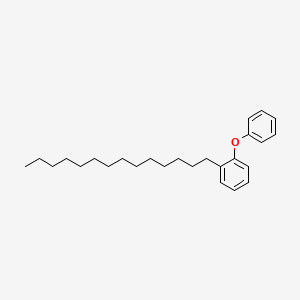
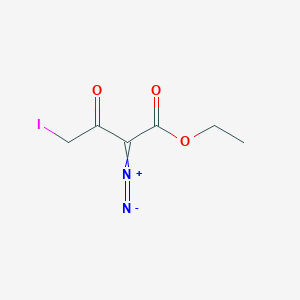
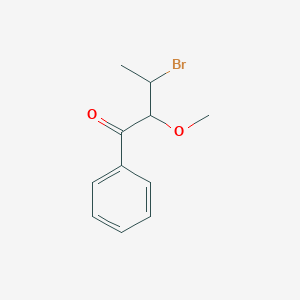
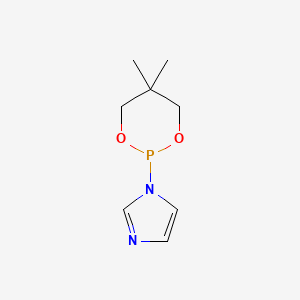
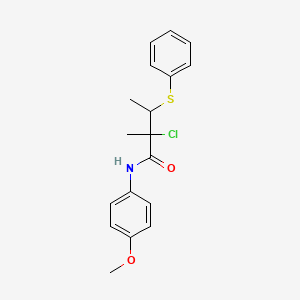
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
